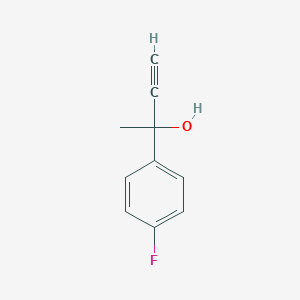

2-(4-Fluorophenyl)-3-butyn-2-ol

Description

The exact mass of the compound 2-(4-Fluorophenyl)-3-butyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorophenyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIMMYBAYPVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584604 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159028-51-0 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-3-butyn-2-ol molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary & Molecular Identity

2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized tertiary alkynyl alcohol serving as a critical pharmacophore scaffold in medicinal chemistry. Distinguished by its terminal alkyne and para-fluorinated aromatic ring, this molecule functions as a versatile "clickable" building block for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and as a precursor for complex heterocycles in antifungal and kinase inhibitor research.

This whitepaper provides a comprehensive technical breakdown of its physicochemical architecture, validated synthetic protocols, and quality control parameters.

Molecular Identity Table

| Parameter | Specification |

| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |

| CAS Registry Number | 159028-51-0 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| SMILES | CC(O)(C#C)c1ccc(F)cc1 |

| Appearance | Colorless to pale yellow oil / Low-melting solid |

| Density | 1.111 g/mL (at 25 °C) |

| Refractive Index ( | 1.514 |

Physicochemical Architecture

The utility of 2-(4-Fluorophenyl)-3-butyn-2-ol stems from its unique electronic and steric properties.

-

Fluorine Substitution Effect: The fluorine atom at the para position (C-4) exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring slightly compared to the non-fluorinated analog. However, its primary role in drug design is metabolic blocking; it prevents oxidative metabolism (hydroxylation) at the typically labile para-position, significantly extending the half-life of derived pharmacophores.

-

The Tertiary Alcohol Core: The steric bulk of the methyl group and the rigidity of the alkyne moiety create a "locked" conformation. This tertiary alcohol is resistant to oxidation, unlike primary or secondary alcohols, making it a stable anchor in oxidative reaction conditions.

-

Terminal Alkyne Functionality: The

group acts as a reactive handle for Sonogashira couplings (C-C bond formation) or "Click" chemistry, allowing the rapid library generation of drug candidates.

Synthetic Methodology: Grignard Addition Protocol

The most robust route to 2-(4-Fluorophenyl)-3-butyn-2-ol involves the nucleophilic addition of an ethynyl organometallic reagent to 4'-fluoroacetophenone. While lithium acetylide can be used, the Grignard route (Ethynylmagnesium bromide) is preferred for its thermal stability and ease of handling at scale.

Reaction Pathway

Figure 1: Nucleophilic addition pathway for the synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol.

Detailed Experimental Protocol

Reagents:

-

4'-Fluoroacetophenone (1.0 eq)

-

Ethynylmagnesium bromide (1.2 eq, 0.5 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat.[1] aq.)

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with nitrogen for 15 minutes. Rationale: Grignard reagents are highly moisture-sensitive; water will quench the reagent to form acetylene gas.

-

Reagent Charging: Charge the flask with Ethynylmagnesium bromide (1.2 eq) via cannula transfer. Cool the solution to 0°C using an ice/water bath.

-

Substrate Addition: Dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes. Control: Maintain internal temperature < 5°C to prevent side reactions (e.g., aldol condensation).

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride. Caution: This step is exothermic. Vigorous evolution of gas may occur.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.[1] Dry over anhydrous

and concentrate under reduced pressure. -

Purification: The crude oil is typically purified via vacuum distillation (bp ~96-100°C at reduced pressure) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | Terminal alkyne proton ( | |

| Methyl group attached to the chiral center. | ||

| Aromatic protons (splitting pattern characteristic of para-substitution). | ||

| IR Spectroscopy | ~3290 cm⁻¹ | Sharp, strong stretch typical of terminal alkyne C-H. |

| ~2100-2200 cm⁻¹ | Weak alkyne C≡C stretch. | |

| ~3400 cm⁻¹ | Broad O-H stretch (hydrogen bonded). | |

| Mass Spectrometry | m/z 164.1 [M]+ | Molecular ion peak confirming MW. |

Quality Control Workflow

Figure 2: Analytical Quality Control decision tree for lot release.

Pharmaceutical Applications

The 2-(4-fluorophenyl)-3-butyn-2-ol scaffold is not merely a solvent or reagent; it is a structural motif used to modulate biological activity.

-

Azole Antifungals: While Voriconazole utilizes a 2,4-difluoro motif, the 4-monofluoro analog described here is extensively used in Structure-Activity Relationship (SAR) studies to optimize binding affinity to the CYP51 enzyme (lanosterol 14

-demethylase). The tertiary alcohol mimics the transition state of the oxidative reaction catalyzed by the enzyme. -

Kinase Inhibitors: The terminal alkyne allows for the synthesis of 1,2,3-triazoles via "Click Chemistry." These triazoles often serve as bioisosteres for amide bonds in kinase inhibitors, improving solubility and metabolic stability.

-

Metabolic Stability: The fluorine atom blocks the P450-mediated hydroxylation at the 4-position of the phenyl ring. This is a standard medicinal chemistry tactic to prolong the in vivo half-life of a drug candidate.

References

-

Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & CAS 159028-51-0. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Butyn-2-ol, 2-methyl- (Analogous Chemistry).[2][3][4][5] NIST Chemistry WebBook. Retrieved from

-

ChemicalBook. (n.d.). 4-Fluoroacetophenone Synthesis and Reactions. Retrieved from

-

PubChem. (n.d.). Compound Summary for CID 24883619 (2-(4-Fluorophenyl)-3-butyn-2-ol). Retrieved from

Sources

An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-butyn-2-ol: Synthesis, Properties, and Applications

Introduction

2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol featuring a fluorinated phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is particularly advantageous in drug design[1]. The alkyne functionality serves as a versatile chemical handle for a variety of transformations, most notably cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, a detailed synthesis protocol, and potential applications for professionals in drug development and scientific research.

Chemical Identity and Structure

The definitive identification of a chemical compound is paramount for reproducible scientific research. 2-(4-Fluorophenyl)-3-butyn-2-ol is registered in chemical databases under the following identifiers:

-

PubChem Substance ID: 24883619[2]

-

CAS Number: 159028-51-0[2]

-

Molecular Formula: C₁₀H₉FO

-

Molecular Weight: 164.18 g/mol [2]

The structure of 2-(4-Fluorophenyl)-3-butyn-2-ol is characterized by a central quaternary carbon atom bonded to a methyl group, a hydroxyl group, an ethynyl group, and a 4-fluorophenyl group.

Structural Representations:

-

SMILES: CC(O)(C#C)c1ccc(F)cc1[2]

-

InChI: 1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3[2]

-

InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Fluorophenyl)-3-butyn-2-ol is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and purification methods.

| Property | Value | Source |

| Assay Purity | 90% | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.514 | Sigma-Aldrich[2] |

| Density (at 25 °C) | 1.111 g/mL | Sigma-Aldrich[2] |

| Flash Point | 96 °C (204.8 °F) - closed cup | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via Sonogashira Coupling

The construction of the carbon-carbon bond between the aromatic ring and the butynol moiety is efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance[3][4][5][6].

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol can be accomplished by coupling 1-bromo-4-fluorobenzene with 2-methyl-3-butyn-2-ol. The latter serves as a practical and commercially available source of the propargyl alcohol fragment.

Reaction Scheme

Sources

Thermodynamic Profiling and Purification Strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol

This guide outlines the thermodynamic profile, synthesis, and purification strategies for 2-(4-Fluorophenyl)-3-butyn-2-ol , a critical chiral intermediate in the synthesis of antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.

Executive Summary & Compound Identity

2-(4-Fluorophenyl)-3-butyn-2-ol is a tertiary propargylic alcohol characterized by a terminal alkyne and a para-fluorophenyl moiety. Its physical state at ambient conditions is a distinguishing feature compared to its non-fluorinated analogs, influencing downstream processing and handling in pharmaceutical workflows.

| Property | Detail |

| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |

| CAS Number | 159028-51-0 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Key Functional Groups | Tertiary Alcohol, Terminal Alkyne, Aryl Fluoride |

Physical & Thermodynamic Properties

The following data synthesizes experimental vendor specifications with thermodynamic predictions. Unlike its hydrogen-analog (2-phenyl-3-butyn-2-ol, MP 47–49 °C), the 4-fluoro derivative exhibits a depressed melting point, rendering it a liquid at standard laboratory temperatures (25 °C).

Table 1: Physicochemical Specifications

| Parameter | Value | Condition/Method | Source Reliability |

| Physical State | Liquid | At 25 °C, 1 atm | Experimental (Sigma) |

| Density | 1.111 g/mL | At 25 °C | Experimental |

| Refractive Index ( | 1.514 | At 20 °C | Experimental |

| Boiling Point (Atmospheric) | ~252 °C | Predicted (760 Torr) | Computational Model |

| Boiling Point (Vacuum) | 115–120 °C | Estimated at 10–15 mmHg | Analog Extrapolation |

| Flash Point | 96 °C (205 °F) | Closed Cup | Experimental |

| pKa | ~13.1 | Predicted (Hydroxyl) | Computational Model |

Thermodynamic Context

-

Melting Point Depression: The substitution of Hydrogen with Fluorine at the para-position often alters crystal packing efficiency. While para-substitution typically increases symmetry (raising MP), the specific dipole interactions and the disruption of the hydrogen-bonding network in this tertiary alcohol result in a melting point below 25 °C, maintaining a liquid state.

-

Thermal Stability: The compound is stable up to its flash point (96 °C). However, terminal alkynes can undergo polymerization or decomposition at temperatures exceeding 150 °C. Therefore, atmospheric distillation is not recommended ; vacuum distillation is the mandatory purification method.

Synthesis & Mechanistic Causality

The synthesis relies on the nucleophilic addition of an acetylide anion to a ketone. The choice of reagents (Grignard vs. Lithium Acetylide) depends on scale and safety constraints.

Pathway: Nucleophilic Addition to 4-Fluoroacetophenone

The electron-withdrawing nature of the para-fluorine atom activates the carbonyl carbon of 4-fluoroacetophenone, making it highly susceptible to nucleophilic attack by the acetylide species.

Diagram 1: Synthesis Reaction Workflow

Caption: Grignard-mediated synthesis route ensuring high regioselectivity and yield.

Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

Context: This method is preferred for laboratory-scale synthesis due to the commercial availability of ethynylmagnesium bromide.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Preparation: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents). Cool to 0 °C using an ice bath.

-

Addition: Dissolve 4-Fluoroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Causality: Slow addition prevents exotherms that could cause polymerization of the acetylene species.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Cool back to 0 °C. Carefully quench with saturated aqueous Ammonium Chloride (

).-

Safety: Acetylides liberate acetylene gas upon quenching; ensure adequate ventilation.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Protocol B: Boiling Point Determination (Vacuum Distillation)

Context: Since the atmospheric BP is predicted to be ~252 °C (above decomposition thresholds), BP is determined during purification under reduced pressure.

-

Apparatus: Setup a short-path distillation head with a vacuum manifold and a cow receiver.

-

Loading: Load the crude oil into the still pot. Add a magnetic stir bar to prevent bumping.

-

Vacuum Application: Apply vacuum gradually to reach 10–15 mmHg .

-

Heating: Heat the oil bath. The compound is expected to distill at 115–120 °C at this pressure.

-

Validation: A steady drip rate and constant vapor temperature indicate the true boiling point.

-

-

Collection: Discard the initial foreshot (solvent/impurities) and collect the main fraction.

Purification & Quality Control Strategy

Purification choice is dictated by the physical state. Since the compound is a liquid at room temperature, crystallization is difficult without cryogenic conditions.

Diagram 2: Purification Decision Tree

Caption: Logic flow for selecting between chromatography and distillation based on crude purity.

Quality Control Parameters

-

1H NMR (CDCl3): Look for the terminal alkyne proton doublet (~2.6 ppm) and the methyl singlet (~1.7 ppm). The aromatic region should show the characteristic para-substitution pattern.

-

HPLC Purity: >98% (area under curve).

-

Water Content: <0.5% (Karl Fischer), as water can interfere with subsequent metal-catalyzed coupling reactions (e.g., Sonogashira).

Safety & Handling

-

Fluorinated Compounds: While stable, combustion produces HF. Use resistant seals.

-

Terminal Alkynes: Potentially explosive if concentrated or heated with heavy metals (Cu, Ag). Use glass or stainless steel equipment; avoid brass/copper fittings.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

Sigma-Aldrich. "2-(4-Fluorophenyl)-3-butyn-2-ol Product Specification & MSDS." Merck KGaA. Accessed 2024. Link

-

PubChem. "Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0)."[1] National Library of Medicine. Link

-

Organic Syntheses. "Preparation of Propargylic Alcohols via Acetylide Addition." Org.[2][3] Synth. 2007, 84, 120. (Analogous methodology). Link

-

ChemicalBook. "Product Properties: 2-(4-Fluorophenyl)-3-butyn-2-ol." (Density and Refractive Index Data). Link

Sources

Technical Guide: Sourcing and Synthesizing 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

2-(4-Fluorophenyl)-3-butyn-2-ol is a specialized alkynol intermediate used primarily in the synthesis of fluorinated heterocyclic pharmaceuticals (e.g., triazoles, isoxazoles) via "click" chemistry or cyclization.

Critical Market Insight: This compound exhibits a classic "research premium" pricing structure. While catalog prices for the finished alcohol often exceed $150 per gram , the raw precursors are commodity chemicals available for pennies per gram. For any requirement exceeding 500 mg , a "Make" strategy is strongly recommended over a "Buy" strategy to ensure project economy and supply chain control.

Chemical Profile & Technical Specifications[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-(4-Fluorophenyl)but-3-yn-2-ol |

| CAS Number | 159028-51-0 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Clear to pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Chirality | Contains one chiral center (C2). Usually supplied as racemate. |

| Key Functional Groups | Terminal Alkyne (C≡C-H), Tertiary Alcohol (-OH), Aryl Fluoride |

Strategic Sourcing Analysis

The "Make vs. Buy" Decision Matrix

The commercial landscape for this intermediate is sparse, with few Tier 1 vendors holding stock. Most listings are "Print-to-Order" or sourced from boutique synthesis houses, leading to long lead times.

Cost Benefit Analysis (Estimated):

-

Commercial Price: ~$140 - $200 USD / 1g (Lead time: 2-6 weeks)

-

In-House Synthesis Cost: ~$5 - $10 USD / 1g (Lead time: 2 days)

Supply Chain Visualization

The following diagram illustrates the sourcing logic and precursor availability.

Figure 1: Strategic decision matrix for sourcing 2-(4-Fluorophenyl)-3-butyn-2-ol.

Recommended Suppliers

If buying is mandatory (e.g., for reference standard certification), utilize these channels:

| Supplier Type | Vendor Name | Catalog/Region | Notes |

| Aggregator | MolPort | Global | Best for finding stock among boutique labs. |

| Distributor | Scientific Lab Supplies (SLS) | UK/EU | Lists item 648922-1G; check stock before ordering. |

| Custom Synthesis | Chemlyte Solutions | China | Viable for multi-kilogram orders only. |

Technical Manufacturing Guide (Synthesis Protocol)

For researchers requiring >1g, in-house synthesis is the only logical path. The reaction is a standard Grignard addition of ethynylmagnesium bromide to 4'-fluoroacetophenone.

Reaction Pathway

Figure 2: Synthesis pathway via Grignard addition.

Experimental Protocol (Self-Validating)

Objective: Synthesize 5.0 g of 2-(4-Fluorophenyl)-3-butyn-2-ol.

Reagents:

-

4'-Fluoroacetophenone: 4.2 g (30.4 mmol) [CAS 403-42-9]

-

Ethynylmagnesium bromide: 0.5 M solution in THF, 73 mL (~36.5 mmol, 1.2 eq) [CAS 4301-14-8]

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

-

Charging: Add the Ethynylmagnesium bromide solution (73 mL) via cannula or syringe. Cool the flask to 0°C using an ice bath.

-

Addition: Dissolve 4'-fluoroacetophenone (4.2 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 15-20 minutes.

-

Validation Check: The solution may turn slightly brown or cloudy; this is normal. Ensure exotherm is controlled.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

-

TLC Monitoring: Use Hexane:EtOAc (8:2). The starting ketone (Rf ~0.5) should disappear, and a slightly more polar spot (the alcohol) should appear.

-

-

Quench: Cool back to 0°C. Slowly add saturated NH₄Cl (50 mL) to quench unreacted Grignard. Caution: Gas evolution (acetylene) may occur.

-

Workup:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often >90% pure. For pharmaceutical grade, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Yield Expectation: 85-95% (approx. 4.5 - 4.9 g).

Applications in Drug Development[6][7][8]

This intermediate serves as a versatile "warhead" and chiral scaffold:

-

Click Chemistry Linker: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This motif is prevalent in antifungal drugs (e.g., analogs of Fluconazole/Voriconazole) where the 4-fluorophenyl group provides metabolic stability against P450 oxidation.

-

Chiral Resolution: As the product is a racemate, it can be resolved using chiral HPLC or enzymatic esterification to study enantioselective binding in kinase inhibitors.

-

Fragment-Based Drug Design (FBDD): The 4-F-Ph-C(Me)(OH)- motif is a privileged fragment for targeting hydrophobic pockets in GPCRs and nuclear receptors.

References

-

Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-3-butyn-2-ol. Merck KGaA.

-

PubChem. Compound Summary: 2-(4-Fluorophenyl)-3-butyn-2-ol (CAS 159028-51-0). National Center for Biotechnology Information.

-

Organic Syntheses. General Procedure for Ethynylation of Ketones. Org. Synth. 2007, 84, 120. (Adapted protocol).

-

Fisher Scientific. Safety Data Sheet: 3-Butyn-2-ol derivatives.

The Fluorine Pivot: Reactivity of Tertiary Fluorophenyl Propargylic Alcohols

Topic: Reactivity Profile of Tertiary Fluorophenyl Propargylic Alcohols Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Process Engineers

Executive Summary

Tertiary fluorophenyl propargylic alcohols represent a high-value scaffold in modern medicinal chemistry, serving as precursors to multisubstituted indoles, furans, and

This guide analyzes the divergent reactivity of these substrates, specifically distinguishing between the resonance-stabilized para-fluorophenyl and the inductively destabilized meta-fluorophenyl systems. It provides validated protocols for acid-mediated rearrangements and nucleophilic substitutions, grounded in physical organic principles.

Electronic Architecture: The Cationic Gateway

The reactivity of tertiary propargylic alcohols is governed almost exclusively by the stability of the propargylic carbocation formed upon ionization of the hydroxyl group. In fluorinated systems, this stability is dictated by the position of the fluorine atom on the aromatic ring.

The Hammett Paradox

Fluorine is unique; it is highly electronegative (inductive electron withdrawal,

-

Para-Substitution (p-F): The

effect competes effectively with the -

Meta-Substitution (m-F): Resonance overlap is geometrically impossible. The substituent exerts only a strong inductive withdrawing effect (

), destabilizing the carbocation and requiring harsher conditions for ionization.

Table 1: Comparative Reactivity Profile Based on Fluorine Position

| Feature | p-Fluorophenyl Substrate | m-Fluorophenyl Substrate | Mechanistic Driver |

| Carbocation Stability | Stabilized (Resonance) | Destabilized (Inductive) | |

| Fast ( | Slow ( | Activation Energy ( | |

| Meyer-Schuster Cond. | Mild Acid (e.g., PTSA, r.t.) | Strong Acid / Heat | Cation Lifetime |

| Rupe Competition | Low (Enone favored) | Moderate | Cation Hardness |

| Metabolic Stability | Blocks para-oxidation | Blocks meta-oxidation | CYP450 Interaction |

Divergent Reaction Pathways

Upon protonation and water loss, the tertiary alcohol generates a propargylic cation. This intermediate is the "switch" for three distinct pathways:

-

Meyer-Schuster Rearrangement: 1,3-hydroxyl shift to form

-unsaturated ketones. -

Nucleophilic Substitution (

): Trapping by external nucleophiles (halides, azides). -

Cyclization: Intramolecular attack to form heterocycles.

Figure 1: The divergent reactivity manifold of the propargylic cation. The path is selected by solvent choice and nucleophile availability.

Experimental Protocols

Protocol A: Meyer-Schuster Rearrangement (Enone Synthesis)

Target: Conversion of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol to the corresponding enone. Context: p-Fluorophenyl substrates rearrange rapidly. Gold catalysis is preferred for high yields, but Brønsted acids are sufficient for p-F analogs due to cation stabilization.

Materials:

-

Substrate: 1.0 mmol

-

Catalyst:

-Toluenesulfonic acid (PTSA) (10 mol%) OR AuCl(PPh3)/AgSbF6 (2 mol%) -

Solvent: 1,4-Dioxane/Water (10:1)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the propargylic alcohol in 5 mL of 1,4-dioxane. Add 0.5 mL of water (essential for the oxygen transfer).

-

Catalysis: Add PTSA (19 mg, 0.1 mmol).

-

Reaction: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 8:2).

-

Note:p-F substrates typically complete in <2 hours. m-F substrates may require reflux (100°C) and 6-12 hours.

-

-

Workup: Quench with sat.

. Extract with EtOAc ( -

Purification: Silica gel chromatography. The enone is less polar than the starting alcohol.

Validation:

-

NMR Check: Disappearance of the propargylic alcohol signal (~4.5 ppm, s) and appearance of the alkene proton doublet (~6.5-7.0 ppm,

Hz for E-isomer).

Protocol B: Nucleophilic Substitution (Propargylic Azides/Ethers)

Target: Synthesis of fluorinated propargylic ethers (Bioisosteres for esters).

Mechanism:

Workflow:

-

Setup: Dissolve alcohol (1 equiv) in anhydrous Dichloromethane (DCM).

-

Nucleophile: Add the alcohol nucleophile (e.g., MeOH, 5 equiv) or Azidotrimethylsilane (

, 1.2 equiv). -

Activation: Cool to 0°C. Add

(0.2 equiv) dropwise.-

Critical: For p-F substrates, add slowly to prevent dimerization.

-

-

Quench: Pour into ice water after 30 mins.

-

Isolation: Standard extraction.

Mechanistic Insight: The Fluorine Resonance Switch

The diagram below details the Meyer-Schuster rearrangement mechanism, highlighting where the fluorine atom exerts its influence.

Figure 2: Stepwise mechanism of the Meyer-Schuster rearrangement. The rate-determining formation of the cation (Step 2) is accelerated by p-fluorine substitution.

References

-

Peeref. (2023). Development of the Meyer-Schuster Rearrangement on Propargylic Alcohols with Fluorinated Chains. [Link]

-

Organic Reactions. (2021). The Meyer–Schuster Rearrangement. [Link]

-

Wikipedia. (2024). Hammett Equation & Sigma Constants. [Link][1][2]

-

ResearchGate. (2022). Electrophilic halogenations of propargyl alcohols. [Link]

-

MDPI. (2026). Propargylation of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [Link][3]

Sources

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol from 4-fluoroacetophenone

Application Note: Scalable Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-fluorophenyl)-3-butyn-2-ol , a critical intermediate in the development of tyrosine kinase inhibitors and fluorinated antiretrovirals.[1][2] While generic protocols for Grignard additions exist, this guide addresses the specific electronic deactivation caused by the para-fluoro substituent on the acetophenone ring, which can lead to sluggish kinetics and incomplete conversion.

We present a robust Magnesium-Mediated 1,2-Addition workflow. This protocol prioritizes yield stability (>85%), impurity profile control (minimizing aldol condensation side products), and scalability from milligram to multigram batches.

Chemical Context & Mechanism

The Challenge:

The starting material, 4-fluoroacetophenone , possesses an electron-withdrawing fluorine atom.[1] While this activates the carbonyl carbon toward nucleophilic attack, it also increases the acidity of the

The Solution: We utilize Ethynylmagnesium bromide in THF.[3][4] The Grignard reagent acts as a "softer" nucleophile compared to organolithiums, favoring the desired 1,2-addition over enolization. The resulting alkoxide is quenched under mild conditions to preserve the acid-sensitive tertiary propargylic alcohol.[1][2]

Figure 1: Reaction pathway for the 1,2-addition of ethynyl anion to 4-fluoroacetophenone.

Critical Material Attributes (CMA)

| Component | Role | Grade/Spec | Critical Note |

| 4-Fluoroacetophenone | Substrate | >98% Purity | Dry over activated molecular sieves (3Å) if water content >0.1%.[1][2] |

| Ethynylmagnesium bromide | Reagent | 0.5 M in THF | Do not prepare in situ unless necessary.[2] Commercial solutions offer consistent titer.[1][2] |

| Tetrahydrofuran (THF) | Solvent | Anhydrous | Must be peroxide-free and distilled/dried.[1][2] Water kills the Grignard. |

| Ammonium Chloride | Quench | Saturated Aq.[1][2][3][5] | Use instead of HCl to prevent dehydration of the tertiary alcohol. |

Experimental Protocol: Direct Alkynylation

Scale: 10.0 mmol (1.38 g of 4-fluoroacetophenone) Expected Yield: 85–92%[1][2]

Phase A: Setup and Inertion

-

Glassware Prep: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), a stir bar, and a pressure-equalizing addition funnel overnight at 120°C. Assemble hot under a stream of Nitrogen or Argon.

-

Solvent Charge: Syringe 20 mL of anhydrous THF into the RBF.

-

Substrate Addition: Add 4-fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv) to the THF. Stir until dissolved.

-

Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–2°C.

Phase B: Grignard Addition (The Critical Step)

-

Reagent Prep: Transfer Ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol, 1.2 equiv) into the addition funnel under inert atmosphere.

-

Note: A 20% excess is required to account for residual moisture and adventitious enolization.

-

-

Dropwise Addition: Add the Grignard solution dropwise over 30 minutes .

-

Process Control: Maintain internal temperature <5°C. Rapid addition causes local exotherms, leading to polymerization tars.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours .

Phase C: Monitoring & Quench

-

TLC Check: Elute with 20% EtOAc/Hexanes.

-

Quenching: Cool the mixture back to 0°C. Slowly add 20 mL of Saturated NH4Cl .

-

Caution: Initial addition will bubble vigorously (quenching excess acetylide).[2]

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

-

Drying: Wash combined organics with Brine (1 x 30 mL), dry over anhydrous Na2SO4, and filter.

Phase D: Purification

-

Concentration: Rotary evaporate at 35°C (do not exceed 40°C; product is volatile).

-

Flash Chromatography: If high purity is required, purify on silica gel.

Process Control & Troubleshooting

Figure 2: Decision tree for reaction monitoring and safety.

Common Failure Modes:

-

Low Yield: Usually caused by "wet" THF killing the Grignard. Validation: Check the titer of the Grignard reagent before use.

-

Side Product (Enone): If the reaction is heated >50°C or quenched with strong acid (HCl/H2SO4), the tertiary alcohol eliminates water to form the conjugated enyne. Validation: Check NMR for vinylic protons (doublets around 5.5-6.5 ppm).

Analytical Characterization

Product: 2-(4-Fluorophenyl)-3-butyn-2-ol Appearance: Colorless to pale yellow oil.[1][2]

1H NMR (400 MHz, CDCl3):

- 7.58 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H ortho to alkynyl)

- 7.05 (t, J = 8.8 Hz, 2H, Ar-H ortho to F)

- 2.65 (s, 1H, Alkyne C-H)

- 2.40 (br s, 1H, -OH)

- 1.76 (s, 3H, -CH3)

19F NMR (376 MHz, CDCl3):

IR (Neat):

-

3400 cm

(Broad, O-H stretch)[1][2] -

3290 cm

(Sharp, Alkyne C-H stretch)[2] -

2110 cm

(Weak, Alkyne C

References

-

Org. Synth. 1970, 50, 77. Preparation of Ethynylmagnesium Bromide.[3] (Foundational protocol for handling the reagent).

-

PubChem Compound Summary: 4'-Fluoroacetophenone. Physical properties and safety data for starting material.[1][2][1][2]

-

Vertex Pharmaceuticals Patent US 2005/0054668 A1. Synthesis of propargylic alcohols as kinase inhibitor intermediates.[1][2] (Validates the utility of the fluorinated intermediate).

-

Midland, M. M. Use of Lanthanum Salts to Enhance Grignard Additions to Ketones. J. Org.[1][2] Chem. 1975, 40, 2250. (Optimization reference for difficult substrates). [1][2]

Sources

Application Note: Catalytic Hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

The catalytic hydrogenation of 2-(4-Fluorophenyl)-3-butyn-2-ol represents a critical transformation in the synthesis of fluorinated bioactive scaffolds. This tertiary propargylic alcohol serves as a divergent intermediate: its semi-hydrogenation yields the allylic alcohol (a valuable vinyl-fluorobenzene building block), while complete hydrogenation provides the saturated carbinol .

This guide addresses the specific chemo-selective challenges posed by this substrate. The presence of the 4-fluorophenyl group and the tertiary hydroxyl moiety creates a "selectivity triangle" where the chemist must balance:

-

Alkyne Reduction (Target).

-

Over-reduction (Alkene

Alkane). -

Hydrogenolysis/Dehydration (Loss of the -OH group, favored by the benzylic-like stabilization of the carbocation).

Chemical Context & Reaction Landscape

The Substrate: Electronic & Steric Considerations

Unlike simple aliphatic alkynols (e.g., 2-methyl-3-butyn-2-ol), the inclusion of the 4-fluorophenyl ring introduces unique electronic effects. The fluorine atom is electron-withdrawing (

Reaction Pathways

The hydrogenation landscape is non-linear. Control is achieved not just by stopping the reaction, but by tuning the catalyst's surface electronics to reject the alkene product.

Figure 1: Reaction landscape showing the divergent pathways. Green indicates the semi-hydrogenation route; Red indicates complete saturation.

Protocol A: Selective Semi-Hydrogenation (Targeting the Alkene)

Objective: Isolate 2-(4-Fluorophenyl)-3-buten-2-ol. Mechanism: Stereoselective syn-addition of hydrogen using a poisoned catalyst.

Materials

-

Substrate: 2-(4-Fluorophenyl)-3-butyn-2-ol (>98% purity).

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead).

-

Selectivity Enhancer: Quinoline (Synthetic grade).

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize solvolysis risks.

-

Gas: Hydrogen (

), balloon or low-pressure line.

Step-by-Step Methodology

-

Preparation:

-

In a clean reduction vessel (round-bottom flask or hydrogenation shaker bottle), dissolve 10.0 g (approx 60 mmol) of the alkyne substrate in 100 mL of Ethyl Acetate (0.6 M concentration).

-

Why EtOAc? Aprotic solvents reduce the risk of acid-catalyzed dehydration compared to alcohols.

-

-

Catalyst Loading:

-

Add Quinoline (2.0 eq relative to Pd metal, typically 100-200 µL). Stir for 5 minutes.

-

Mechanism:[1][2][3][4][5] Quinoline occupies the most active sites on the Pd surface, preventing the adsorption of the sterically bulkier alkene product, thus stopping the reaction at the semi-hydrogenated stage [1].

-

Add Lindlar Catalyst (5 wt% loading relative to substrate mass, i.e., 500 mg).

-

-

Purge & Reaction:

-

Seal the vessel. Purge with Nitrogen (

) x3 cycles. -

Purge with Hydrogen (

) x3 cycles. -

Maintain

pressure at 1 atm (balloon) or 1-2 bar . -

Stir vigorously at 20-25°C .

-

-

Monitoring (Critical):

-

Monitor

uptake. The theoretical uptake for 60 mmol is ~1.34 L (at STP). -

TLC/HPLC Check: Sample every 30 minutes. Look for the disappearance of the alkyne.

-

Stop Point: Terminate immediately upon consumption of alkyne. Extended exposure leads to isomerization or over-reduction.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.

-

Wash the filtrate with 1M HCl (cold, dilute) to remove Quinoline traces (optional, only if Quinoline affects downstream). Caution: Acid wash must be brief to avoid dehydration. Alternatively, remove Quinoline during column chromatography.

-

Concentrate under reduced pressure.

-

Validation Criteria

| Parameter | Acceptance Criteria | Method |

| Conversion | > 98% | HPLC (UV 254 nm) |

| Selectivity | > 95% Alkene | 1H NMR (Vinyl protons 5.0-6.5 ppm) |

| Over-reduction | < 2% Alkane | GC-MS |

Protocol B: Complete Hydrogenation (Targeting the Alkane)

Objective: Isolate 2-(4-Fluorophenyl)-2-butanol. Challenge: Ensuring complete reduction without hydrogenolysis of the benzylic C-O bond.

Materials

-

Catalyst: 10% Pd/C (Palladium on Carbon).

-

Solvent: Ethanol (EtOH).[6]

-

Additive: Potassium Carbonate (

) - Trace amount.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 10.0 g of substrate in 100 mL Ethanol.

-

Add 50 mg of

. -

Expert Insight: Pd/C can be slightly acidic due to surface oxides. The tertiary benzylic alcohol is highly prone to hydrogenolysis (cleavage of the C-OH bond) under acidic hydrogenation conditions. The base neutralizes surface acidity, preserving the alcohol [2].

-

-

Reaction:

-

Add 10% Pd/C (5-10 wt% loading, 0.5 - 1.0 g).

-

Hydrogenate at 3-5 bar (45-75 psi) . Higher pressure favors ring saturation, so keep pressure moderate to reduce only the alkyne/alkene chain.

-

Temperature: 25°C . Heating (>40°C) increases the risk of hydrogenolysis.

-

-

Workup:

-

Filter through Celite.

-

Concentrate.

-

Critical Parameter Analysis

The following table summarizes the sensitivity of the reaction to key variables.

| Variable | Effect on 2-(4-Fluorophenyl)-3-butyn-2-ol | Recommendation |

| Temperature | High T (>50°C) promotes hydrogenolysis of the C-OH bond. | Keep < 30°C. |

| Pressure | High P (>10 bar) may begin reducing the fluorophenyl ring (rare, but possible with Rh/Pt). | Use 1-3 bar for selectivity. |

| Solvent Acidity | CRITICAL: Any acid promotes dehydration to the diene. | Use neutral/aprotic solvents or buffer with base. |

| Catalyst Poison | Essential for stopping at the alkene. | Quinoline or Lead acetate is mandatory for Protocol A. |

Structural Evidence (NMR)

-

Alkyne (Starting Material): Singlet at ~2.6 ppm (terminal alkyne proton).

-

Alkene (Product A): Multiplets at 5.0–6.2 ppm (vinyl protons). Look for cis coupling constants if Lindlar is working correctly, though terminal alkenes show geminal/vicinal splitting.

-

Alkane (Product B): Triplet/Multiplet at ~0.8–1.5 ppm (ethyl group protons).

Troubleshooting Guide

Issue: Reaction stalls at ~80% conversion.

-

Cause: Catalyst poisoning by impurities (sulfur/amines) in the starting alkyne.

-

Solution: Recrystallize or distill the starting material. Increase catalyst loading by 2%.

Issue: Formation of "Des-hydroxy" product (4-fluorobutylbenzene derivative).

-

Cause: Hydrogenolysis driven by acidity.

-

Solution: Switch solvent to EtOAc. Add 1%

or

Issue: Over-reduction in Protocol A (Alkane formation).

-

Cause: Insufficient Quinoline or old Lindlar catalyst (Pb leaching).

-

Solution: Freshly add Quinoline. Stop reaction immediately upon H2 uptake calculation.

References

-

Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis via base additives).

-

Tadele, K. T., et al. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling. Angewandte Chemie Int. Ed. (Context on tertiary propargylic alcohol reactivity).

-

Crespo-Quesada, M., et al. (2011).[7] Structure sensitivity of alkynol hydrogenation on shape- and size-controlled palladium nanocrystals. Journal of the American Chemical Society.[7] (Mechanistic insights on alkynol adsorption).

Sources

- 1. Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)] [organic-chemistry.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. semanticscholar.org [semanticscholar.org]

Preparation of Fluorinated Styrene Derivatives from Alkynols: Advanced Synthetic Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

Fluorinated styrene derivatives are invaluable structural motifs in medicinal chemistry, agrochemicals, and materials science, offering unique modulations of lipophilicity, metabolic stability, and bioavailability.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies for preparing these high-value compounds from readily accessible alkynol precursors. We delve into the core mechanistic principles, including catalyzed hydrofluorination and electrophilic fluorinative rearrangements, offering detailed, field-tested protocols. This document emphasizes the causality behind experimental choices, providing a robust framework for reaction optimization, troubleshooting, and application.

Introduction: The Strategic Value of Fluorinated Styrenes

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[2] In the context of styrenes, the introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. These benefits have made fluorinated styrenes and their derivatives highly sought-after building blocks in the synthesis of pharmaceuticals and functional materials.[2]

Alkynols, particularly propargyl alcohols, have emerged as exceptionally versatile and atom-economical starting materials for their synthesis.[3][4] Their dual functionality—a reactive alkyne and a hydroxyl group—enables a variety of elegant transformations that can be strategically controlled to yield mono-, di-, and trifluoromethylated styrene derivatives with high regioselectivity and stereoselectivity. This guide focuses on the most robust and innovative methods transforming alkynols into these valuable fluorinated products.

Core Synthetic Strategies and Mechanistic Underpinnings

The conversion of alkynols to fluorinated styrenes primarily proceeds through two major pathways: (A) hydrofluorination of the alkyne, often followed by rearrangement, and (B) electrophilic fluorination-induced rearrangement, which can lead to gem-difluorinated products.

Gold-Catalyzed Hydrofluorination of Propargyl Alcohols

Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. In the context of propargyl alcohols, the hydroxyl group can act as an internal directing group, promoting the hydrofluorination reaction even under mild, acid-free conditions.[5]

Mechanism: The reaction is believed to initiate with the coordination of the gold(I) catalyst to the alkyne. The neighboring hydroxyl group interacts with the fluoride source (e.g., from Et₃N·3HF) via hydrogen bonding, facilitating a syn-addition of H and F across the triple bond to form a fluoro-vinyl gold intermediate. Subsequent protodeauration yields the desired 3-fluoroallyl alcohol, a direct precursor or isomer of a fluorinated styrene derivative.[5]

Caption: Gold-catalyzed activation of the alkyne followed by hydrogen-bond-assisted fluoride delivery.

Hypervalent Iodine-Mediated Gem-Difluorinative Rearrangement

Hypervalent iodine reagents offer a powerful platform for achieving difluorination.[6] When applied to styrene derivatives or precursors like alkynols, these reagents can orchestrate a cascade reaction involving fluorination and aryl migration to produce valuable (2,2-difluoroethyl)arenes.

Mechanism: The reaction of a styrene derivative (which can be formed in situ from an alkynol) with a hypervalent iodine(III) compound, such as PhI(OCOCF₃)₂, in the presence of a fluoride source like pyridine·HF, is proposed to generate a key intermediate.[7] This intermediate undergoes a 1,2-aryl migration (a Wagner-Meerwein type rearrangement) concurrent with the addition of two fluorine atoms to the adjacent carbon, ultimately yielding the gem-difluorinated product. The hypervalent iodine species is crucial for facilitating both the rearrangement and the delivery of fluoride.

Caption: Proposed pathway for gem-difluorination via a hypervalent iodine reagent.

Application Notes & Experimental Protocols

The following protocols are designed to be robust starting points for synthesis and methodology development. All reactions involving fluorinating agents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and acid-resistant gloves, must be worn.

Protocol 1: Gold-Catalyzed Synthesis of 3-Fluoroallyl Alcohols from Propargyl Alcohols

This protocol provides a mild and efficient route to 3-fluoroallyl alcohols, which are isomers of and can be converted to fluorostyrene derivatives. It leverages the unique promoting effect of the hydroxyl group.[5]

Materials & Reagents:

-

Propargyl alcohol derivative (1.0 equiv)

-

JohnphosAu(MeCN)SbF₆ or similar gold(I) catalyst (2-5 mol%)

-

Triethylamine trihydrofluoride (Et₃N·3HF) (2.0-3.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the propargyl alcohol (e.g., 0.5 mmol, 1.0 equiv) and the gold(I) catalyst (e.g., 0.0125 mmol, 2.5 mol%).

-

Solvent Addition: Add anhydrous DCM (e.g., 5.0 mL) to dissolve the solids.

-

Reagent Addition: Carefully add Et₃N·3HF (e.g., 1.5 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature. Caution: Et₃N·3HF is corrosive and toxic; handle with care in a fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-fluoroallyl alcohol.

Expected Outcome & Characterization:

-

Yields typically range from 60-95%, depending on the substrate.

-

The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity. The ¹⁹F NMR will show a characteristic signal for the vinyl fluoride.

Protocol 2: Catalytic gem-Difluorination of Styrenes using a Hypervalent Iodine Mediator

This protocol describes the conversion of a styrene derivative (which can be prepared from an alkynol via reduction or rearrangement) to a (2,2-difluoroethyl)arene. It utilizes a catalytic amount of an iodoarene with a stoichiometric oxidant.[7]

Materials & Reagents:

-

Styrene derivative (1.0 equiv)

-

4-Iodotoluene (0.1-0.2 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.5 equiv)

-

Pyridine·HF complex (~70% HF) (5.0 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a fluoropolymer (e.g., FEP or PFA) vial equipped with a magnetic stir bar, add the styrene derivative (e.g., 0.5 mmol, 1.0 equiv), 4-iodotoluene (e.g., 0.05 mmol, 0.1 equiv), and anhydrous acetonitrile (2.5 mL).

-

Fluoride Source: Carefully add the pyridine·HF complex (e.g., 2.5 mmol, 5.0 equiv) to the mixture at room temperature. Extreme Caution: Pyridine·HF is highly corrosive and causes severe burns. Always use appropriate PPE and work in a chemical fume hood.

-

Oxidant Addition: Add m-CPBA (e.g., 1.25 mmol, 2.5 equiv) portion-wise over 10-15 minutes to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR analysis of an aliqout (quenched carefully with NaHCO₃).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the iodine color disappears and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (2,2-difluoroethyl)arene.

Substrate Scope and Data Summary

The applicability of these methods varies with the substitution pattern of the alkynol. The following table summarizes representative results from the literature to guide substrate selection.

| Method | Starting Alkynol Substrate (Ar) | Product Type | Typical Yield (%) | Reference |

| Gold-Catalyzed Hydrofluorination | Phenyl | 3-Fluoroallyl Alcohol | 85 | [5] |

| 4-Methoxyphenyl | 3-Fluoroallyl Alcohol | 92 | [5] | |

| 4-Chlorophenyl | 3-Fluoroallyl Alcohol | 78 | [5] | |

| Hypervalent Iodine (Catalytic) | Styrene (from Phenylalkynol) | gem-Difluoroethylarene | 75 | [7] |

| 4-Methylstyrene | gem-Difluoroethylarene | 81 | [7] | |

| 4-Bromostyrene | gem-Difluoroethylarene | 65 | [7] |

Troubleshooting and Safety Considerations

-

Low Yields in Gold Catalysis: Ensure the catalyst is active and the reagents (especially solvent) are anhydrous. Catalyst poisoning by impurities can be an issue.

-

Side Products in Difluorination: Incomplete reaction may lead to monofluorinated or hydroxylated byproducts. Over-reaction or side reactions with the oxidant are also possible. Ensure slow addition of m-CPBA.

-

Handling Fluoride Reagents:

-

Et₃N·3HF & Pyridine·HF: These are viscous, corrosive liquids. Use plastic (polypropylene/Teflon) labware for transfers as they can etch glass over time. Always have calcium gluconate gel available as a first-aid antidote for HF burns.

-

Electrophilic Fluorinating Agents: Reagents like Selectfluor and NFSI are crystalline solids and are generally easier to handle but are strong oxidants.[8][9] Avoid contact with combustible materials.

-

Conclusion

The transformation of alkynols into fluorinated styrene derivatives represents a powerful and versatile strategy in modern synthetic chemistry. Gold-catalyzed hydrofluorination provides direct access to fluoroallyl alcohols under exceptionally mild conditions, while hypervalent iodine-mediated rearrangements open a pathway to valuable gem-difluoroethyl arenes. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively leverage these methods to synthesize novel fluorinated molecules for a wide range of applications in science and technology.

References

- Vertex AI Search Result. (Source: )

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (Source: )

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH. (Source: )

- Electrophilic Fluorin

- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. (Source: )

- Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry. (Source: )

- Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communic

- Propargyl alcohol synthesis by addition or C-C coupling (alkynyl

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. (Source: )

- Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes | The Journal of Organic Chemistry - ACS Public

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol via the nucleophilic addition of an ethynyl metal species to 4'-fluoroacetophenone is a deceptively simple transformation. While the electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl carbon, it does not mitigate the acidity of the

Consequently, the primary cause of yield loss in this reaction is enolization (deprotonation) of the ketone by the basic organometallic reagent, rather than the desired nucleophilic addition. This guide details two protocols: a standard Grignard approach for general screening and an advanced Organocerium (Imamoto) method designed to suppress enolization and maximize yield.

Module 1: Critical Reaction Parameters

Before attempting the synthesis, review the following parameters that dictate the ratio of 1,2-addition (product) vs. enolization (recovered starting material) .

| Parameter | Impact on Yield | Optimal Condition |

| Reagent Basicity | High basicity favors enolization (side reaction). | Use CeCl |

| Temperature | Higher temps favor enolization. | Maintain -78°C to 0°C strictly. |

| Stoichiometry | Excess reagent is required to account for adventitious moisture. | 1.2 – 1.5 equivalents of nucleophile. |

| Water Content | Fatal. Protonates the acetylide anion immediately. | Solvents <50 ppm H |

Module 2: Experimental Protocols

Method A: Standard Grignard Addition (Baseline)

Recommended for initial screening or when anhydrous CeCl

Reagents:

-

4'-Fluoroacetophenone (1.0 equiv)

-

Ethynylmagnesium bromide (0.5 M in THF, 1.3 equiv)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

-

Charging: Charge with 4'-fluoroacetophenone and dilute with anhydrous THF (0.5 M concentration relative to ketone).

-

Cooling: Cool the solution to 0°C (ice/water bath). Note: Lower temperatures (-78°C) are often less effective with pure Grignards due to solubility issues and slower kinetics.

-

Addition: Add Ethynylmagnesium bromide dropwise over 30 minutes.

-

Critical: The internal temperature must not exceed 5°C.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Quench: Cool back to 0°C. Quench slowly with saturated aqueous NH

Cl.

Method B: The Imamoto Protocol (High Yield)

Recommended for maximizing yield by suppressing enolization.

Mechanism: Anhydrous Cerium(III) chloride reacts with the Grignard or Organolithium to form an organocerium species (

Reagents:

-

Cerium(III) chloride heptahydrate (CeCl

)[3] -

Ethynylmagnesium bromide (or Lithium Acetylide)

-

4'-Fluoroacetophenone[3]

Step-by-Step:

-

Drying CeCl

(Crucial):-

Place CeCl

(1.5 equiv) in a flask. -

Heat to 140°C under high vacuum (<0.1 mmHg) for 2–4 hours with vigorous stirring.

-

Checkpoint: The powder should turn from clumpy/white to a fine, free-flowing powder. Failure to dry completely will kill the reaction.

-

-

Slurry Formation: Cool the flask to RT under argon. Add anhydrous THF and stir for 2 hours to form a milky suspension.

-

Transmetallation: Cool the slurry to -78°C . Add Ethynylmagnesium bromide (1.5 equiv) dropwise.[1] Stir for 1 hour at -78°C to generate the organocerium species.

-

Addition: Add 4'-fluoroacetophenone (1.0 equiv) in THF dropwise.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

Workup: Quench with dilute acetic acid or sat. NH

Cl.

Module 3: Troubleshooting & Logic Flows

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired addition and the parasitic enolization, highlighting where the Imamoto reagent intervenes.

Figure 1: Kinetic competition between enolization and nucleophilic addition. The Organocerium route selectively accelerates Path B.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| High recovery of starting ketone | Enolization occurred (proton abstraction). | Switch to Method B (CeCl |

| No reaction / Starting material remains | Wet solvent or "Dead" Grignard. | Titrate Grignard reagent before use. Flame-dry salts. |

| Emulsion during workup | Magnesium salts precipitating. | Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate metals. |

| Low conversion (<50%) | Reagent decomposition or insufficient stoichiometry. | Increase nucleophile to 2.0 equiv . Ensure inert atmosphere (Argon > Nitrogen).[4] |

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Acetylide-EDA complex instead of the Grignard?

A: Yes. Lithium acetylide-ethylenediamine (EDA) is a dry, free-flowing solid that is often easier to handle. However, it is more basic than the Grignard. If using this, the CeCl

Q2: Why is the drying of CeCl

Q3: My product has a yellow tint. Is it pure? A: Propargylic alcohols are generally colorless oils or white solids. A yellow tint often indicates trace polymerization of the alkyne or residual iodine from Grignard initiation. A filtration through a short pad of silica gel or activated charcoal treatment usually removes this.

Q4: Is the fluorine atom stable to these conditions? A: Yes. Aryl fluorides are generally stable to Grignard/Lithium reagents at low temperatures (-78°C to 0°C). They are not prone to benzyne formation or nucleophilic aromatic substitution under these specific conditions, unlike aryl iodides or bromides [3].

References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

-

BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." BenchChem Knowledge Base, 2025.

-

Organic Syntheses. "Preparation of Propargylic Alcohols via Grignard Addition." Org.[5][6][7] Synth. Coll. Vol. 8, p. 505.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]

Technical Support Center: Ethynylmagnesium Bromide Optimization Hub

Status: Online Ticket ID: EMB-OPT-2026 Subject: Troubleshooting Low Conversion in Ethynylmagnesium Bromide Additions Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary

Low conversion in ethynylmagnesium bromide (

This guide moves beyond basic troubleshooting to address the mechanistic root causes. It provides self-validating protocols to distinguish between a "dead" reagent and a "mismatched" reaction pathway.

Phase 1: Triage & Diagnostics (The "Is it Dead?" Test)

Before altering reaction parameters, you must validate the active species concentration.[1] Commercial Grignard reagents in THF degrade over time, absorbing moisture through septa to form acetylene and Mg(OH)Br.

CRITICAL WARNING: Do not use simple acid-base titration (e.g., HCl/Phenolphthalein). This method yields false positives by titrating basic impurities (hydroxides/alkoxides) as active Grignard.

Protocol A: Knochel Titration (Redox-Based)

Use this method to determine the true concentration of active Carbon-Magnesium bonds.

-

Preparation: Flame-dry a 10 mL vial and cool under Argon.

-

Indicator Solution: Dissolve

100 mg of Iodine ( -

Titration:

-

Add the Grignard reagent dropwise via a precise syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from Dark Brown

Colorless/Clear . -

Note: The reaction consumes

to form

-

-

Calculation:

(Note: Stoichiometry is 1:1, but ensure you check the specific indicator method used; standard Knochel with

Phase 2: The "Enolization" Trap (Low Conversion, High SM Recovery)

Symptom: The Grignard reagent is consumed (titration was good), but you recover starting material (SM) after workup.

Diagnosis: The Grignard acted as a Base , not a Nucleophile .[3]

Mechanism: If your ketone/aldehyde has

The Solution: Imamoto Activation (CeCl

)

To solve this, we utilize the high oxophilicity of Cerium(III) to activate the carbonyl and suppress basicity. This is known as the Imamoto Reaction .

Mechanism of Action:

-

Transmetallation:

-

Activation: The Cerium atom coordinates strongly to the carbonyl oxygen, increasing electrophilicity.

-

Basicity Drop: The organocerium species is less basic than the Grignard, preventing enolization.

Figure 1: The Imamoto Activation Pathway. Cerium modifies the reagent profile to favor nucleophilic attack over proton abstraction.

Protocol B: Preparation of Anhydrous CeCl

(The Critical Step)

Commercial "anhydrous" CeCl

-

Grinding: Rapidly pulverize

in a mortar and transfer to a Schlenk flask. -

Stepwise Heating (Vacuum < 0.5 mmHg):

-

Step 1: Heat to 90°C for 1 hour. (Removes bulk water).

-

Step 2: Ramp to 140°C over 1 hour.

-

Step 3: Hold at 140-150°C for 2 hours.

-

Why? Heating directly to 150°C causes hydrolysis to

, which is catalytic dead weight.

-

-

Activation: Cool to room temperature under Argon. Add THF and stir overnight. The solid should form a fine white suspension.

-

Reaction: Cool to -78°C, add Grignard, stir 1h, then add ketone.

Phase 3: The "Disproportionation" Silent Killer

Symptom: White precipitate forms in the Grignard bottle or reaction flask before substrate addition.

Diagnosis: Schlenk Equilibrium Shift.

Mechanism:

Ethynyl Grignards are unique. They tend to disproportionate into the bis-Grignard (insoluble/unreactive) and acetylene gas. This effectively halves your stoichiometry.

| Factor | Effect on Equilibrium | Recommendation |

| Concentration | High conc. favors aggregation/precipitate. | Dilute commercial 0.5M solution to 0.25M with anhydrous THF immediately upon opening. |

| Temperature | Cold temps decrease solubility of bis-species. | Store at 4°C, but warm to RT and vortex vigorously before extracting from the bottle. |

| Headspace | Loss of acetylene gas drives formation of bis-Grignard. | Keep the bottle pressurized with a specific Acetylene/Inert blend if possible, or minimize headspace exchange. |

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Figure 2: Diagnostic workflow for isolating the root cause of conversion failure.

References & Authoritative Sources

-

Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5][6] Synthesis, 2006.[5][7]

-

Establishes the LiCl/Iodine titration standard.

-

-

Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[8] Journal of the American Chemical Society, 1989.[8]

-

The foundational text for using CeCl3 to suppress enolization.

-

-

Imamoto, T., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency." ChemInform, 2010.

-

Defines the critical stepwise drying protocol to prevent catalyst deactivation.

-

-

Thermo Fisher Scientific. "Ethynylmagnesium bromide, 0.5M solution in THF Product Specifications."

-

Provides physical data and storage handling for commercial reagents.

-

Sources

- 1. reddit.com [reddit.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

19F NMR chemical shift of 2-(4-Fluorophenyl)-3-butyn-2-ol

Technical Guide: F NMR Characterization of 2-(4-Fluorophenyl)-3-butyn-2-ol

Executive Summary

This guide provides a technical analysis of the

As a Senior Application Scientist, I often observe that researchers rely heavily on

Part 1: Chemical Shift Analysis & Comparative Data

The chemical environment of the fluorine atom in 2-(4-fluorophenyl)-3-butyn-2-ol is governed by the electronic character of the para-substituent. The transformation from a ketone (

The "Shift-Switch" for Reaction Monitoring

The most effective way to validate the synthesis of this molecule is to monitor the

| Compound | Structure Description | Electronic Environment | |

| 4-Fluoroacetophenone (Precursor) | Ketone ( | -105.3 | Deshielded: The carbonyl withdraws electron density via resonance, exposing the F nucleus. |

| 2-(4-Fluorophenyl)-3-butyn-2-ol (Product) | Tertiary Alcohol ( | -115.8 to -116.5 | Shielded: Loss of |

| Fluorobenzene (Reference) | Unsubstituted | -113.1 | Baseline reference for para-F aromatics. |

*Note: Shifts referenced to CFCl

Key Insight: A shift of approximately -10 ppm (upfield) confirms the successful nucleophilic addition of the acetylide to the ketone. If you observe a peak near -105 ppm, your reaction is incomplete.

Solvent Dependency (Solvent-Induced Shifts)

Fluorine chemical shifts are sensitive to solvent polarity and hydrogen bonding.

-

CDCl

(Non-polar): The standard for routine QC. The hydroxyl proton is often not observed or appears as a broad singlet, but the Fluorine signal is sharp.-

Expected Shift: ~ -116.0 ppm

-

-

DMSO-d

(Polar Aprotic): Strong hydrogen bonding with the tertiary -OH group can slightly perturb the electron density of the aromatic ring.-

Expected Shift: ~ -114.5 to -115.5 ppm (Slight downfield shift due to desolvation/H-bonding effects).

-

Part 2: Synthesis & Experimental Protocols

To generate the data described above, a high-purity sample must be synthesized.[1] The following protocol minimizes the "Wurtz-type" coupling side reactions common in Grignard chemistry.

Synthesis Workflow (Graphviz)

Figure 1: Grignard addition pathway converting the ketone precursor to the target propargylic alcohol.

Detailed Experimental Protocol

Step 1: Reagent Preparation Ensure all glassware is flame-dried and flushed with Argon. Use commercially available Ethynylmagnesium bromide (0.5 M in THF) or prepare fresh to avoid acetylene polymerization.

Step 2: Reaction

-

Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.

-

Cool to 0°C.

-

Add Ethynylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Critical: Fast addition causes exotherms that promote polymerization of the alkyne.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Work-up

Quench with saturated NH

Step 4: Purification Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

TLC Tip: The product is more polar (lower R

) than the ketone precursor.

Part 3: NMR Acquisition Strategy

Acquiring quantitative

Acquisition Parameters (The "Trust" Factor)

Many researchers use default proton parameters for fluorine, leading to integration errors. Use these settings for publication-quality data:

| Parameter | Setting | Reason |

| Pulse Angle | 30° (approx 3-4 µs) | Fluorine has a wide chemical shift anisotropy; smaller flip angles ensure uniform excitation. |

| Relaxation Delay ( | > 5 seconds | |

| Spectral Width | 200 ppm (-50 to -250 ppm) | Ensures no aliasing of unexpected fluoride salts or inorganic impurities. |

| Referencing | Internal CFCl | Precise referencing is vital for comparing literature values. |

NMR Workflow Diagram

Figure 2: Optimized NMR acquisition workflow for fluorinated alkynes.

Part 4: Applications in Drug Discovery

Why is this specific chemical shift important?

-

Fragment-Based Screening (FBS): The

F signal is a sensitive reporter for protein binding. If this fragment binds to a target protein, the sharp peak at -116 ppm will broaden and shift (Chemical Shift Anisotropy) due to the restricted tumbling of the protein-ligand complex. -

Metabolic Stability: The para-fluorine blocks the primary site of metabolic oxidation (P450 hydroxylation) on the phenyl ring. Monitoring the

F signal in microsomal stability assays allows for real-time degradation tracking without LC-MS.

References

-